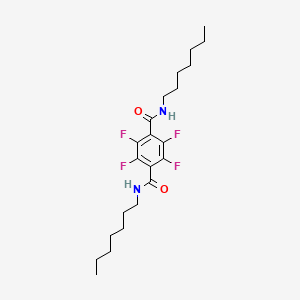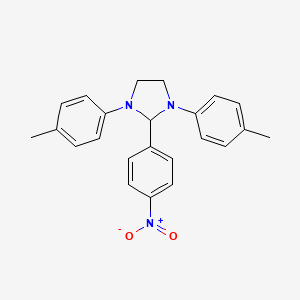
2,3,5,6-tetrafluoro-N,N'-diheptylbenzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE is an organic compound characterized by the presence of fluorine atoms and heptyl groups attached to a benzene ring
準備方法
The synthesis of 2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetrafluoroterephthalonitrile, which is reacted with heptylamine under controlled conditions.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.
化学反応の分析
2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The amide groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
科学的研究の応用
2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用機序
The mechanism of action of 2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The heptyl groups contribute to its hydrophobicity, influencing its interactions with lipid membranes and proteins.
類似化合物との比較
2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE can be compared with other fluorinated benzene derivatives, such as:
2,3,5,6-Tetrafluoroterephthalonitrile: A precursor in the synthesis of the target compound.
2,3,5,6-Tetrafluoro-1,4-phenylenediamine: Another fluorinated benzene derivative with different functional groups.
2,3,5,6-Tetrafluorobenzene-1,4-dicarbonitrile: A compound with similar fluorine substitution but different functional groups.
特性
分子式 |
C22H32F4N2O2 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
2,3,5,6-tetrafluoro-1-N,4-N-diheptylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H32F4N2O2/c1-3-5-7-9-11-13-27-21(29)15-17(23)19(25)16(20(26)18(15)24)22(30)28-14-12-10-8-6-4-2/h3-14H2,1-2H3,(H,27,29)(H,28,30) |
InChIキー |
UBCOQPPMRIVFSJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCNC(=O)C1=C(C(=C(C(=C1F)F)C(=O)NCCCCCCC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2-Hydroxy-1-naphthyl)methylene]-2-(4-iodophenoxy)acethydrazide](/img/structure/B15015939.png)
![2-nitro-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B15015947.png)

![4-{(E)-[(2-hydroxyethyl)imino]methyl}-5-methyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15015967.png)
![N-[(1E)-3-[(2E)-2-(4-cyanobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15015969.png)
![2-{(E)-[(4-{[(Z)-(2-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B15015977.png)
![2-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-(naphthalen-1-yl)-1,3-thiazole](/img/structure/B15015978.png)
![4-(4-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B15015982.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015987.png)
![4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B15015994.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15016000.png)
![N-{(Z)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-3,4-dimethylaniline](/img/structure/B15016001.png)
![6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B15016003.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016005.png)
